molecular formula C18H16F3N3O4 B2518582 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)propanamide CAS No. 1421525-44-1

3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)propanamide

Cat. No. B2518582
CAS RN: 1421525-44-1
M. Wt: 395.338
InChI Key: FHPLEPTVYGJIIZ-UHFFFAOYSA-N
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Description

Synthesis and Structural Studies of Uracil Derivatives

The research on uracil derivatives has led to the synthesis of three compounds, including methyl 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate. These compounds were prepared through a one-pot synthesis method and were characterized using X-ray crystallography, FT-IR, and NMR spectroscopy. The study revealed that these compounds exhibit monoclinic and orthorhombic crystal systems with specific cell constants and space groups. The supramolecular architectures of these compounds are characterized by N–H···O hydrogen bonds, which contribute to their stability and potential biological activity .

Novel DPP-4 Inhibitors

A novel series of 3-amino-N-(4-aryl-1,1-dioxothian-4-yl)butanamides were investigated for their potential as dipeptidyl peptidase IV (DPP-4) inhibitors. The introduction of a 4-phenylthiazol-2-yl group resulted in highly potent DPP-4 inhibitory activity. One of the derivatives significantly reduced blood glucose excursion in an oral glucose tolerance test, indicating its potential for the treatment of type 2 diabetes .

Anticonvulsant Activity of Hybrid Compounds

Two studies focused on the design and synthesis of new hybrid compounds derived from propanamide and butanamide derivatives, aiming to create new anticonvulsant agents. These compounds incorporate chemical fragments from known antiepileptic drugs and have shown broad spectra of activity in preclinical seizure models. Some of the synthesized compounds demonstrated superior safety profiles and efficacy compared to clinically relevant antiepileptic drugs, highlighting their potential as new therapeutic options for epilepsy .

Herbicidal Activity of Pyrimidine and Thiadiazole Derivatives

A series of N-{5-[2-(4,6-dimethoxy-pyrimidin-2-yloxy)-phenyl]-[1,3,4]thiadiazol-2-yl}2-aroxy-propanamides were synthesized and evaluated for their herbicidal activity. The synthesis involved multistep reactions, and the structures of the compounds were confirmed using various spectroscopic methods. Preliminary bioassays indicated that some of the compounds exhibited moderate to good selective herbicidal activity against certain plant species .

Synthesis of Fluorinated Dihydropyrimidin Derivatives

The synthesis of (S/R)-2-(2-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl) acetamido) propanoic acid enantiomers was achieved using a coupling reaction with high yields. The structures of the synthesized compounds were characterized by spectroscopic methods, and their specific rotations were determined. These fluorinated dihydropyrimidin derivatives could have potential applications in medicinal chemistry .

Copper-Catalyzed Cascade Preparation of Dihydropyrimidin-4-ones

A copper-catalyzed cascade reaction was developed to synthesize dihydropyrimidin-4-ones from N-(prop-2-yn-1-yl)amides and azides. The process involves a series of reactions, including alkyne-azide cycloaddition and intramolecular nucleophilic addition, leading to moderate to excellent yields of the target compounds. This method provides an efficient approach to the preparation of dihydropyrimidin-4-ones, which are important in pharmaceutical research .

Scientific Research Applications

Synthesis and Chemical Properties

Research on related dihydropyrimidinone and pyrimidinyl compounds demonstrates a wide interest in synthesizing and studying their properties for various applications. The synthesis of dihydropyrimidines often involves multicomponent reactions, highlighting the compound's relevance in synthetic organic chemistry and its potential as a precursor or intermediate in the synthesis of more complex molecules. For instance, dihydropyrimidines have been synthesized for use as herbicides, indicating the agricultural applications of such compounds (Yang et al., 2008).

Biological Activities and Applications

The structural motif of dihydropyrimidinones, closely related to the queried compound, is frequently explored for its biological activities. For example, compounds with a dihydropyrimidinone backbone have been studied for their anticonvulsant properties, suggesting potential applications in pharmaceuticals for treating neurological disorders (Kamiński et al., 2015). Furthermore, the herbicidal activity of compounds featuring a pyrimidinyl moiety suggests their relevance in developing new agrochemicals (Liu et al., 2008).

Structural and Mechanistic Studies

The study of compounds with similar structures often involves elucidating their crystal structures and investigating their mechanisms of action, whether in biological systems or as part of synthetic methodologies. Such studies are crucial for understanding the physical and chemical properties that underpin their applications. For example, the crystal structure analysis of related compounds can reveal the molecular interactions responsible for their activity and stability (Kaur et al., 2012).

properties

IUPAC Name

3-(2,4-dioxopyrimidin-1-yl)-N-[4-[3-(trifluoromethyl)phenoxy]but-2-ynyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3N3O4/c19-18(20,21)13-4-3-5-14(12-13)28-11-2-1-8-22-15(25)6-9-24-10-7-16(26)23-17(24)27/h3-5,7,10,12H,6,8-9,11H2,(H,22,25)(H,23,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHPLEPTVYGJIIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC#CCNC(=O)CCN2C=CC(=O)NC2=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.